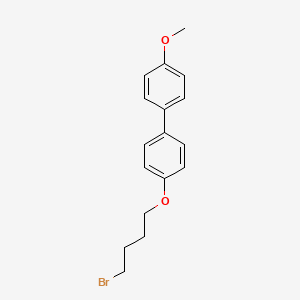

1,1'-Biphenyl, 4-(4-bromobutoxy)-4'-methoxy-

Description

BenchChem offers high-quality 1,1'-Biphenyl, 4-(4-bromobutoxy)-4'-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-Biphenyl, 4-(4-bromobutoxy)-4'-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-bromobutoxy)-4-(4-methoxyphenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrO2/c1-19-16-8-4-14(5-9-16)15-6-10-17(11-7-15)20-13-3-2-12-18/h4-11H,2-3,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWYDPQQRQUDISX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383556 | |

| Record name | 1,1'-Biphenyl, 4-(4-bromobutoxy)-4'-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130474-47-4 | |

| Record name | 1,1'-Biphenyl, 4-(4-bromobutoxy)-4'-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Hydrophobic Bridge: Engineering Linker Lipophilicity for Cell-Permeable PROTACs

Executive Summary

Proteolysis-Targeting Chimeras (PROTACs) have revolutionized drug discovery by degrading "undruggable" proteins.[1][2] However, their heterobifunctional nature inherently pushes them into "Beyond Rule of 5" (bRo5) chemical space, characterized by high molecular weight (>800 Da) and large Topological Polar Surface Area (TPSA). A critical failure mode in PROTAC development is cell permeability . While polyethylene glycol (PEG) linkers are the industry standard for solubility, they often result in extended, polar conformations that cannot traverse the lipid bilayer.

This technical guide details the strategic use of hydrophobic and rigid linkers to induce "chameleonic" properties—molecules that bury their polar groups during membrane transit—thereby solving the permeability paradox without sacrificing solubility.

The Physicochemical Paradox: Why Standard Linkers Fail

The traditional approach of using PEG chains to connect an E3 ligase ligand (e.g., Thalidomide, VHL-ligand) and a Warhead (POI ligand) prioritizes aqueous solubility. However, this creates a permeability penalty :

-

High TPSA: Each ethylene glycol unit adds ether oxygens, increasing the energetic cost of desolvation required to enter the lipophilic membrane core.

-

Entropic Penalty: Long, flexible PEG chains suffer a high entropic cost upon binding or folding, often remaining in extended, solvent-exposed conformations that are membrane-impermeable.

The Solution: Shifting from "Solubility-First" to "Permeability-First" design using hydrophobic linkers (Alkyls, Alkynes, Rigid Cycles) that facilitate Intramolecular Hydrogen Bonding (IMHB) and Hydrophobic Collapse .

Mechanistic Principle: The Chameleonic Effect

The most successful bRo5 PROTACs (e.g., ARV-110) exhibit chameleonic behavior . They adopt distinct conformations depending on the solvent environment:

-

Aqueous Phase (Cytosol/Media): The molecule extends or partially unfolds to expose polar groups, maintaining solubility.

-

Lipid Phase (Membrane): The molecule "collapses" into a compact globule. Hydrophobic linkers facilitate the formation of IMHBs between the Warhead and E3 Ligand, effectively "hiding" polar donors/acceptors from the lipid environment.

Visualization: The Chameleonic Mechanism

The following diagram illustrates the conformational shift driven by hydrophobic linkers.

Figure 1: The Chameleonic Effect. Hydrophobic linkers drive the transition from an extended, soluble state to a folded, membrane-permeable state by shielding polar surface area.

The Hydrophobic Chemical Toolbox

To engineer permeability, replace standard PEG motifs with the following hydrophobic classes.

A. Alkyl Chains (The "Greasy" Bridge)

Replacing PEG with an all-carbon alkyl chain (

-

Mechanism: Eliminates ether oxygens (H-bond acceptors).

-

Design Rule: Optimal length is often

to -

Observation: In VHL-based PROTACs, switching from PEG to Alkyl often improves permeability by >10-fold, provided solubility is maintained [1].

B. Rigid Linkers (The "Stiff" Bridge)

Rigidity reduces the entropic penalty of folding.

-

Alkynes: Introduce linearity and rigidity without adding polarity. They are also smaller than phenyl rings.

-

Piperazines & Piperidines: Found in ARV-110 and ARV-471 .[3][4] These rings provide a "kink" that restricts conformational space, forcing the molecule into a pre-organized state that favors membrane transit.

-

Note: The basic nitrogen in piperazine can be protonated, improving solubility, while the carbon backbone remains lipophilic.

-

-

Bicyclic Systems (Spirocycles): High

character improves solubility compared to flat aromatic rings while maintaining structural rigidity.

C. Linker Methylation

Adding methyl groups to amide bonds within the linker (N-methylation) or on the carbon chain:

-

Removes a Hydrogen Bond Donor (HBD).

-

Introduces steric clash that forces the chain to turn, promoting a folded (compact) conformation.

Comparison of Linker Classes

| Feature | PEG Linkers | Alkyl Linkers | Rigid/Cyclic Linkers |

| Polarity (TPSA) | High (Ether Oxygens) | Low (Hydrocarbon) | Moderate to Low |

| Flexibility | High (Entropic penalty) | High | Low (Pre-organized) |

| Permeability | Low | High | Optimal |

| Solubility | Excellent | Poor | Moderate |

| Metabolic Stability | Low (Oxidative cleavage) | High | High |

Experimental Protocols: Validating Permeability

Trustworthy data requires rigorous assays. Standard PAMPA often fails for PROTACs due to non-specific binding. The following protocols are optimized for bRo5 degraders.

Protocol A: Optimized PAMPA (Parallel Artificial Membrane Permeability Assay)

Standard PAMPA often yields false negatives for PROTACs. This modified protocol uses a "sink" condition to drive equilibrium.

Materials:

-

Donor Plate: 96-well filter plate (0.45 µm PVDF).

-

Acceptor Plate: 96-well PTFE.

-

Lipid Solution: 1% Lecithin in Dodecane.

-

Critical Additive: 5% BSA (Bovine Serum Albumin) or surfactant (e.g., 0.5% Tween-20) in the Acceptor buffer to mimic the "sink" effect of serum proteins.

Workflow:

-

Preparation: Dilute PROTAC stock (10 mM DMSO) to 10 µM in PBS (pH 7.4).

-

Membrane Coating: Add 5 µL Lipid Solution to the filter membrane of the Donor Plate.

-

Assembly:

-

Add 200 µL PBS + 5% BSA to Acceptor wells (The Sink).

-

Add 200 µL PROTAC solution to Donor wells.

-

-

Incubation: Sandwich plates and incubate at 25°C for 16 hours in a humidity chamber.

-

Analysis: Quantify Donor and Acceptor concentrations via LC-MS/MS.

-

Calculation:

Where

Protocol B: Cellular Target Engagement (NanoBRET)

The ultimate truth of permeability is whether the PROTAC engages its target inside a live cell.

Logic: If the PROTAC cannot cross the membrane, it cannot compete with the tracer.

-

Transfection: Transfect HEK293 cells with a Fusion Vector (Target Protein + NanoLuc Luciferase).

-

Tracer Addition: Add a cell-permeable fluorescent tracer that binds the Target Protein.

-

Treatment: Treat cells with serial dilutions of the Hydrophobic Linker PROTAC.

-

Readout: Measure BRET signal. A decrease in BRET indicates the PROTAC has entered the cell and displaced the tracer.

-

Metric: The cellular

acts as a proxy for permeability when compared to biochemical

Strategic Workflow for Linker Optimization

The following Graphviz diagram outlines the decision tree for optimizing linker permeability.

Figure 2: Iterative Design Workflow. A logic-gated process for selecting between hydrophobic masking and rigidification strategies based on TPSA analysis.

Case Study: VHL-Based Degraders

In a landmark study comparing VHL-based PROTACs, researchers replaced a flexible PEG linker with an alkyl chain of equivalent length [2].

-

Result: The alkyl variant showed a 22-fold improvement in cellular potency despite similar biochemical affinity.[7]

-

Mechanism: NMR studies confirmed that the alkyl linker allowed the molecule to adopt a "U-shape" folded conformation in non-polar solvents (chloroform), effectively burying the polar amide bonds of the VHL ligand. The PEG variant remained extended and exposed.

References

-

Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. ACS Med.[6][8] Chem. Lett. (2025).[1][5][6][9][10][11] [Link][8]

-

Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. (2020). [Link]

-

Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Med. Chem. Lett. (2020). [Link][10]

Sources

- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 3. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

alkoxy biphenyl intermediates for twist-bend liquid crystal mesogens

Technical Guide: Alkoxy Biphenyl Intermediates for Twist-Bend Nematic ( ) Mesogens

Executive Summary

The discovery of the twist-bend nematic (

For researchers in materials science and medicinal chemistry, the synthesis of alkoxy biphenyl intermediates is the critical gateway to accessing these phases. The structural prerequisite for the

This guide details the precision synthesis of these intermediates, focusing on the ether-linked (alkoxy) architecture. It bridges the gap between fundamental organic synthesis and supramolecular assembly, providing protocols validated for high-purity applications.

Molecular Architecture & Design Principles

The Role of the Alkoxy Biphenyl Core

The biphenyl moiety serves as the rigid "arm" of the mesogen. In

-

The Spacer (The Bend): The flexible chain (typically heptamethylene or nonamethylene) dictates the bend angle. An odd number of atoms forces the two biphenyl arms into a tilted conformation relative to each other.

-

The Oxygen Linker: Introducing an oxygen atom (alkoxy linkage) alters the bond angle at the junction (

for

Retrosynthetic Analysis

To synthesize a non-symmetric liquid crystal dimer (e.g.,

-

Desymmetrization: Synthesis of a mono-functionalized

-bromoalkoxy intermediate. -

Heterodimerization: Coupling the intermediate with a second (potentially different) phenolic mesogen.

Figure 1: Retrosynthetic strategy for accessing non-symmetric alkoxy biphenyl dimers. The critical step is the isolation of the omega-bromoalkoxy intermediate.

Synthetic Pathways & Causality

The Williamson Ether Synthesis: Optimization for Purity

While the Mitsunobu reaction is a viable alternative, the Williamson ether synthesis remains the industrial and laboratory standard for alkoxy biphenyls due to scalability. However, a common pitfall is the formation of the symmetric dimer (polymerization) during the synthesis of the intermediate.

The "High-Dilution, High-Excess" Principle:

To synthesize the mono-ether intermediate (

-

Protocol Deviation: Standard protocols use 1:1 equivalents.

-

Correct Protocol: Use 3 to 5 equivalents of the dibromoalkane relative to the phenol. This ensures that once a phenoxide attacks one end of the alkyl chain, the probability of a second phenoxide attacking the other end is minimized.

Choice of Base and Solvent

-

Base: Potassium Carbonate (

) is preferred over Sodium Hydride (-

Reasoning:

is too aggressive and can lead to elimination reactions (forming alkenes) on the alkyl halide, especially with longer spacers.

-

-

Catalyst: Potassium Iodide (

) (catalytic amount).-

Reasoning: Finkelstein reaction in situ. The iodide displaces the bromide to form a more reactive alkyl iodide, which is then attacked by the phenoxide.

-

Experimental Protocols

Protocol A: Synthesis of 1-bromo-7-(4'-cyanobiphenyl-4-yloxy)heptane

Target Intermediate for CB7CB analogues.

Reagents:

-

4'-Hydroxy-4-biphenylcarbonitrile (

eq, -

1,7-Dibromoheptane (

eq, -

Potassium Carbonate (

), anhydrous ( -

Potassium Iodide (

) ( -

Acetone (Reagent Grade,

mL)

Workflow:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the 4'-hydroxy-4-biphenylcarbonitrile in acetone. Add

and -

Addition: Add the 1,7-dibromoheptane in a single portion. Note: Because we are using a large excess, dropwise addition is not strictly necessary to prevent dimerization, but vigorous stirring is essential.

-

Reflux: Heat the mixture to reflux (

) for 12–16 hours. Monitor by TLC (Mobile phase: 20% Ethyl Acetate in Hexanes).-

TLC Check: You should see the disappearance of the starting phenol (

) and the appearance of the product (

-

-

Work-up: Cool to room temperature. Filter off the inorganic salts (

, excess -

Purification (Critical): The residue contains the product and a large amount of excess dibromoalkane.

-

Precipitation: Dissolve the oily residue in a minimum amount of dichloromethane (DCM). Pour this solution into cold Ethanol (

). The dibromoalkane is soluble in ethanol, while the alkoxy biphenyl intermediate will precipitate. -

Recrystallization:[2][3] Recrystallize the solid from Ethanol/Hexane (1:1) to remove trace dimers.

-

Protocol B: Dimer Coupling (Synthesis of Symmetric CB7OCB)

If the target is the symmetric ether dimer.

Reagents:

-

4'-Hydroxy-4-biphenylcarbonitrile (

eq) -

1,7-Dibromoheptane (

eq) -

(

-

Cyclohexanone (Solvent)

Nuance: Use Cyclohexanone instead of acetone. The higher boiling point (

Characterization & Validation

NMR Spectroscopy

The identity of the intermediate is validated by the integration of the triplet signals corresponding to the methylene protons.

| Proton Environment | Chemical Shift ( | Multiplicity | Integration |

| Triplet | |||

| Triplet | |||

| Aromatic Protons | Multiplets |

Self-Validation Check: If the integration of the

Thermal Analysis (DSC)

Differential Scanning Calorimetry (DSC) is used to determine phase purity.

-

Impurity Effect: Even 1% impurity can suppress the

phase transition temperature by several degrees or eliminate it entirely (making it virtual). -

Signature: The

transition is typically first-order but with a very small enthalpy change (

Troubleshooting & Optimization

Figure 2: Decision tree for troubleshooting low yields in alkoxy biphenyl synthesis.

Common Issue: Elimination Products

If you observe alkene peaks in the NMR (

-

Fix: Ensure the reaction is strictly anhydrous. Water promotes hydroxide formation, which favors elimination. Switch from

to

References

-

Meyer, R. B. (1976).[4][5] Structural Problems in Liquid Crystal Physics. In Molecular Fluids, Les Houches Summer School in Theoretical Physics.[4] Link

-

Cestari, M., et al. (2011).[4][6][7] Phase behavior and properties of the liquid-crystal dimer 1",7"-bis(4-cyanobiphenyl-4'-yl)heptane: A twist-bend nematic liquid crystal. Physical Review E, 84, 031704.[6][7] Link

-

Imrie, C. T., et al. (2015). The twist-bend nematic phase: a new liquid crystal ground state. Liquid Crystals, 42(5-6). Link

-

Mandle, R. J., & Goodby, J. W. (2016). A liquid crystalline oligomer exhibiting nematic and twist-bend nematic mesophases.[7][8][9] ChemPhysChem.[7] Link

-

Dozov, I. (2001). On the spontaneous symmetry breaking in the mesophases of achiral banana-shaped molecules. Europhysics Letters, 56(2), 247. Link

Sources

- 1. Twist-bend liquid crystal phases and molecular structure: the role of methoxybiphenyl - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04076G [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. The Ever Elusive, Yet-to-Be-Discovered Twist-Bend Nematic Phase [mdpi.com]

- 5. arxiv.org [arxiv.org]

- 6. Induced smectic phase in binary mixtures of twist-bend nematogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. New patterns of twist-bend liquid crystal phase behaviour: the synthesis and characterisation of the 1-(4-cyanobiphenyl-4′-yl)-10-(4-alkylaniline-benzylidene-4′-oxy)decanes (CB10O·m) - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structure-Activity Relationship of Biphenyl-Based PROTAC Linkers

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] A PROTAC molecule is a heterobifunctional entity composed of a warhead for the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects them.[2][3] While initially viewed as a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's overall efficacy, influencing everything from ternary complex formation to pharmacokinetic properties.[2][4] Traditional flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, have been widely used but often present challenges related to conformational ambiguity and poor cell permeability.[3][4] This guide focuses on the use of rigid biphenyl moieties within the linker structure, providing a deep dive into the structure-activity relationships (SAR) that govern their performance. We will explore the causal effects of biphenyl stereochemistry, substitution patterns, and exit vectors on ternary complex stability, degradation efficiency, and cell permeability, grounded in field-proven experimental workflows and authoritative references.

The PROTAC Paradigm: From Occupancy to Event-Driven Pharmacology

Unlike traditional small-molecule inhibitors that rely on sustained occupancy of a target's active site, PROTACs act catalytically. By inducing proximity between the POI and an E3 ligase, a single PROTAC molecule can trigger the ubiquitination and subsequent degradation of multiple target protein copies.[] This event-driven mechanism is initiated by the formation of a productive ternary complex (POI-PROTAC-E3 ligase), the stability and conformation of which are paramount for effective downstream processing.[1] The linker is the architectural linchpin that dictates the spatial orientation and proximity of the two proteins within this complex, making its design a critical optimization parameter.[6]

The Biphenyl Linker: A Strategy for Conformational Constraint and Pre-organization

The transition from flexible alkyl/PEG linkers to more rigid scaffolds like biphenyl is a deliberate strategy to address key limitations in PROTAC development. High flexibility can lead to a significant entropic penalty upon binding and allows the PROTAC to adopt numerous non-productive conformations.[4] Furthermore, the physicochemical properties of many PROTACs place them in the "beyond Rule of Five" (bRo5) chemical space, where achieving cell permeability is a major hurdle.[7][8]

A biphenyl moiety introduces a degree of conformational rigidity that can pre-organize the warhead and E3 ligand into a bioactive conformation, potentially lowering the entropic cost of ternary complex formation.[9] This rigidity, however, is not absolute. The torsional angle between the two phenyl rings provides a crucial degree of rotational freedom, while the substitution patterns and exit vectors offer points for fine-tuning the geometry and physicochemical properties.

Causality Behind the Choice:

-

Reduced Conformational Entropy: A rigid linker minimizes the number of possible conformations in solution, reducing the entropic penalty paid to form the ternary complex. This can lead to higher binding affinity and cooperativity.[10]

-

Improved Cell Permeability: While seemingly counterintuitive for a large molecule, rigidity can promote the adoption of "chameleonic" conformations.[11][12] In the nonpolar environment of the cell membrane, the PROTAC can fold into a compact shape stabilized by intramolecular interactions (e.g., π-π stacking), shielding its polar surface area and facilitating passive diffusion.[11][12][13]

-

Vectorial Control: The defined geometry of the biphenyl scaffold provides precise control over the 3D orientation of the two binding ligands, allowing for a more rational approach to achieving a productive ternary complex structure.

Structure-Activity Relationship (SAR) Deep Dive

The optimization of a biphenyl-based PROTAC is a multifactorial process. The following parameters are critical levers in tuning biological activity and drug-like properties.

Impact on Ternary Complex Formation and Degradation

The ultimate goal of linker optimization is to facilitate a productive ternary complex, where a surface lysine on the POI is correctly oriented for ubiquitination by the recruited E2-conjugating enzyme.[9]

-

Torsional Angle: The dihedral angle between the phenyl rings dictates the distance and relative orientation of the warhead and E3 ligand. An optimal angle is required to satisfy the geometric constraints of the POI and E3 ligase binding pockets simultaneously. Computational studies and molecular dynamics simulations can be invaluable in predicting low-energy, productive conformations.[14]

-

Exit Vectors: The attachment points of the biphenyl unit to the rest of the molecule (typically para- or meta- positions) are critical. Changing the exit vector, even while maintaining linker length, can dramatically alter the presentation of the binding moieties, turning an inactive compound into a potent degrader. This highlights that linker design is not merely about distance, but about achieving a specific 3D orientation.[14]

-

Substitution: Adding substituents to the biphenyl rings can modulate activity through several mechanisms. Small alkyl groups can be used to fine-tune the torsional angle due to steric hindrance. Polar groups (e.g., amides, ethers) can form new, beneficial intramolecular hydrogen bonds that stabilize a bioactive conformation or engage in intermolecular contacts with the protein surfaces, enhancing ternary complex stability.[12]

Impact on Physicochemical Properties and Permeability

For a PROTAC to be effective, it must first reach its intracellular target. Cell permeability is often a major optimization challenge.[7]

-

Rigidity and Polarity Shielding: As discussed, the rigidity of the biphenyl linker can facilitate the adoption of folded conformations that shield polar groups (like amides in the linker or on the VHL ligand) in nonpolar environments.[12][13] This dynamic, environment-dependent folding is a key strategy for improving the passive permeability of bRo5 molecules.

-

Solubility: The aromatic nature of the biphenyl group increases hydrophobicity, which can negatively impact aqueous solubility. This often necessitates a careful balance, where other parts of the linker (e.g., short PEG segments) or the binding ligands are modified to maintain adequate solubility for formulation and absorption.

Quantitative Data Summary

The table below presents hypothetical data for a series of BRD4-targeting PROTACs, illustrating the impact of linker modifications from a flexible PEG chain to a rigid, optimized biphenyl system.

| PROTAC Candidate | Linker Type | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Permeability (10⁻⁶ cm/s) | Key Characteristics |

| PROTAC-Flex | Flexible | 12-atom PEG Chain | 150 | 80 | 0.5 | High flexibility, potential for non-productive binding modes.[6] |

| PROTAC-Rigid1 | Rigid | para,para'-Biphenyl Core | 500 | 45 | 1.8 | Improved permeability but suboptimal geometry for ternary complex. |

| PROTAC-Rigid2 | Rigid | meta,para'-Biphenyl Core | 45 | >95 | 1.5 | Optimized exit vectors lead to a productive ternary complex.[14] |

| PROTAC-Rigid3 | Rigid | Substituted Biphenyl | 30 | >95 | 2.2 | Ring substituent forms stabilizing intramolecular H-bond, improving permeability.[12] |

Self-Validating Experimental Workflows

A robust and logical experimental cascade is essential to validate the SAR of novel biphenyl-based PROTACs. The workflow should be designed as a self-validating system, where each step provides causal insights into the next, from initial biophysical characterization to final cellular activity.

Experimental Protocol 1: Ternary Complex Characterization by Surface Plasmon Resonance (SPR)

Expertise & Causality: This protocol is chosen to provide real-time kinetic data (k_on, k_off) and equilibrium dissociation constants (K_D) for the formation of the ternary complex.[15][] Unlike endpoint assays, SPR allows for a detailed mechanistic understanding of how linker modifications affect the assembly and stability of the complex, which are the direct precursors to degradation. A stable complex with slow dissociation is often, but not always, a hallmark of an effective degrader.[]

Methodology:

-

Immobilization: Covalently immobilize a high-purity, biotinylated E3 ligase complex (e.g., VHL-ElonginB-ElonginC) onto a streptavidin-coated sensor chip to a target density of ~200-400 RU.

-

Binary Interaction (PROTAC-E3): Inject a concentration series of the biphenyl-PROTAC over the E3 ligase surface to determine the binary affinity. This is a critical control step.

-

Binary Interaction (PROTAC-POI): In a separate experiment (or using a capture-based approach), determine the binary affinity of the PROTAC for the Protein of Interest (POI).

-

Ternary Complex Formation:

-

Prepare a solution containing a constant, saturating concentration of the POI (e.g., 5-10x K_D of the PROTAC-POI interaction).

-

In this POI-containing buffer, prepare a concentration series of the biphenyl-PROTAC.

-

Inject this series over the immobilized E3 ligase surface. The resulting sensorgrams will measure the formation of the ternary complex.

-

-

Data Analysis: Fit the sensorgram data to a 1:1 kinetic binding model to determine k_on, k_off, and K_D for the ternary complex. Calculate the cooperativity (α), where α = (K_D of PROTAC for E3) / (K_D of PROTAC for E3 in presence of POI). An α > 1 indicates positive cooperativity, a key goal of PROTAC design.

-

Self-Validation: Run a negative control using a PROTAC with an inactive E3 ligase ligand (e.g., an epimer) to ensure the observed binding is specific to the intended ternary complex formation.

Experimental Protocol 2: Cellular Protein Degradation by Western Blot

Expertise & Causality: This protocol directly measures the desired biological outcome: the disappearance of the target protein from the cell.[17][18] It serves as the ultimate validation of the PROTAC's mechanism of action. Western blotting is a robust and widely accepted method that provides a clear, visual, and semi-quantitative readout of protein levels.[17][18][19]

Methodology:

-

Cell Culture and Seeding: Plate the relevant human cell line (e.g., HEK293 for initial tests, or a cancer line like MCF-7 if applicable) in 12-well plates and allow cells to adhere overnight.

-

PROTAC Treatment: Treat the cells with a serial dilution of the biphenyl-PROTAC (e.g., 1 nM to 10 µM) for a predetermined time course (e.g., 8 and 24 hours).[17]

-

Controls (Critical for Trustworthiness):

-

Vehicle Control: Treat cells with DMSO only (baseline protein level).

-

Positive Control: Use a known, potent degrader for the target, if available.

-

Negative Control: Treat with a structurally related but inactive compound (e.g., one with a mutated E3 ligand binder) to confirm the degradation is dependent on ternary complex formation.[17]

-

Proteasome Inhibitor Control: Co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132). A rescue of protein levels confirms degradation is proteasome-dependent.

-

-

Cell Lysis: After incubation, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of total protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk in TBST) and probe with a primary antibody specific for the POI.

-

Simultaneously, probe with a primary antibody for a loading control protein (e.g., α-Tubulin, GAPDH).[18]

-

Wash and incubate with the appropriate HRP-conjugated secondary antibodies.

-

-

Imaging and Analysis: Develop the blot using an ECL substrate and capture the chemiluminescent signal.[18] Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control band intensity. Plot the normalized data against PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum percentage of degradation).[17]

Conclusion and Future Perspectives

The incorporation of biphenyl moieties into PROTAC linkers represents a sophisticated strategy to overcome the challenges of conformational flexibility and poor cell permeability that often plague early-stage degraders. The structure-activity relationships are complex, involving a delicate interplay between the biphenyl's torsional geometry, substitution patterns, and exit vectors. A rigid linker is not inherently superior; its success depends on its ability to orient the binding ligands into a productive conformation for ternary complex formation while simultaneously enabling the molecule to navigate the cellular membrane.

Future efforts will likely focus on the integration of computational modeling and molecular dynamics simulations early in the design phase to predict favorable biphenyl geometries, thereby reducing the reliance on extensive empirical screening.[14][20] Furthermore, the development of novel, functionalized biphenyl linkers that can engage in specific, designed interactions with protein surfaces could unlock new levels of potency and selectivity. By applying the rigorous, self-validating experimental workflows detailed here, researchers can rationally dissect the SAR of these advanced linkers and accelerate the development of the next generation of targeted protein degraders.

References

A complete, numbered list of all sources cited with full details and clickable URLs for verification.

- Casement, R., et al. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. Springer Protocols.

- National Center for Biotechnology Information. (2023).

- Royal Society of Chemistry. (2020). Chapter 7: Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders. Books.

- Taylor & Francis Online. (n.d.). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online.

- BenchChem. (2025).

- Oxford Academic. (n.d.). rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Oxford Academic.

- Reaction Biology. (n.d.).

- Troup, R. I., et al. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. PMC.

- BOC Sciences. (n.d.). Overview of PROTAC Linkers: Types and Design. BOC Sciences.

- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review.

- BOC Sciences. (n.d.). PROTAC Ternary Complex Assay Services. BOC Sciences.

- Abeje, A. A., et al. (n.d.). Data-driven Design of PROTAC Linkers to Improve PROTAC Cell Membrane Permeability. ChemRxiv.

- American Chemical Society. (n.d.). Impact of different binding orientations of linker on PROTAC conformations: A computational comparative study of dBET6 and dBET23. American Chemical Society.

- ChemRxiv. (2025). Data-driven Design of PROTAC Linkers to Improve PROTAC Cell Membrane Permeability. ChemRxiv.

- National Institutes of Health. (n.d.). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PMC.

- BroadPharm. (2022).

- ChemRxiv. (n.d.). Linker-dependent folding rationalizes PROTAC cell permeability. ChemRxiv.

- University of Bath. (2025). Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers.

- BenchChem. (2025).

- National Institutes of Health. (n.d.).

- National Institutes of Health. (n.d.). Impact of Linker Composition on VHL PROTAC Cell Permeability. PMC.

- National Institutes of Health. (2020).

- National Institutes of Health. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. PMC.

- BenchChem. (2025). Technical Support Center: The Role of Linker Rigidity in PROTAC Efficacy. BenchChem.

- Koravović, M., et al. (2022). Protein degradation induced by PROTAC molecules as an emerging drug discovery strategy. Journal of the Serbian Chemical Society.

- Zhao, H., et al. (2024).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. biorxiv.org [biorxiv.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Impact of different binding orientations of linker on PROTAC conformations: A computational comparative study of dBET6 and dBET23 - American Chemical Society [acs.digitellinc.com]

- 15. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 17. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 18. reactionbiology.com [reactionbiology.com]

- 19. academic.oup.com [academic.oup.com]

- 20. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Chemical & Metabolic Stability of 4-Alkoxy-4'-Bromobiphenyl Derivatives

Executive Summary

In modern medicinal chemistry and materials science (OLEDs), the 4-alkoxy-4'-bromobiphenyl scaffold represents a "privileged structure." It serves as a bifunctional molecular pivot: the bromine atom provides a reactive handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the alkoxy tail modulates lipophilicity (LogP), solubility, and crystallographic packing.

However, the utility of this scaffold is governed by its stability profile. This guide provides a rigorous analysis of the physicochemical and metabolic stability of these derivatives, offering actionable protocols for researchers to validate scaffold integrity during lead optimization.

Physicochemical Stability Profile

The chemical stability of 4-alkoxy-4'-bromobiphenyls is defined by the interplay between the electron-rich alkoxy ring and the electron-deficient brominated ring.

Hydrolytic Stability

-

Ether Linkage (Alkoxy): The aryl-alkyl ether bond is chemically robust under physiological conditions (pH 1–9) and standard synthetic workups. It resists basic hydrolysis (e.g., NaOH, K₂CO₃ used in Suzuki couplings). However, it is susceptible to cleavage by strong Lewis acids (e.g., BBr₃, AlCl₃) or strong mineral acids (HI) at elevated temperatures.

-

Aryl Bromide: The C-Br bond is hydrolytically stable but susceptible to nucleophilic aromatic substitution (

) only under extreme forcing conditions or if strong electron-withdrawing groups (e.g., -NO₂) are ortho/para to the bromine. In unsubstituted biphenyls, this pathway is negligible.

Photostability & Thermal Stability

-

Photolysis: Biphenyl cores are chromophores. Upon exposure to UV light (300–400 nm), the C-Br bond can undergo homolytic cleavage, generating aryl radicals. This leads to debromination (forming 4-alkoxybiphenyl) or radical dimerization.

-

Guidance: Store neat compounds in amber vials. Perform photostability testing per ICH Q1B guidelines.

-

-

Thermal: These derivatives typically exhibit high melting points (crystalline solids) and are stable up to >250°C, making them suitable for high-temperature cross-coupling reactions.

Quantitative Stability Data Summary

| Condition | Stressor | Duration | Expected Degradation | Primary Degradant |

| Acidic | 1N HCl, 60°C | 24 Hours | < 1% | None (Stable) |

| Basic | 1N NaOH, 60°C | 24 Hours | < 0.5% | None (Stable) |

| Oxidative | 3% H₂O₂, RT | 24 Hours | < 5% | N-oxide (if amine present); Ring oxidation (rare) |

| Photolytic | UV (Xe Arc) | 1.2M Lux·hr | 5–15% | Debrominated biphenyl / Dimers |

| Thermal | 100°C (Solid) | 7 Days | < 0.1% | None |

Metabolic Stability (The "Bio" Variable)

For drug discovery, chemical stability is secondary to metabolic stability . The 4-alkoxy-4'-bromobiphenyl scaffold presents specific metabolic liabilities ("soft spots") that must be addressed during Lead Optimization.

Primary Metabolic Pathways

-

O-Dealkylation (Major Liability): Cytochrome P450 enzymes (primarily CYP2D6 and CYP3A4) rapidly oxidize the

-carbon of the alkoxy chain. This results in the hemiacetal intermediate, which collapses to release the aldehyde and the 4-hydroxy-4'-bromobiphenyl metabolite. This phenol is often rapidly glucuronidated (Phase II metabolism) and excreted, drastically reducing half-life ( -

Aromatic Hydroxylation: The electron-rich ring (alkoxy side) is activated toward electrophilic attack by the high-valent Iron-Oxo species of CYP450, leading to hydroxylation ortho to the alkoxy group.

Visualization of Metabolic Fate

The following diagram illustrates the divergent pathways for this scaffold.

Figure 1: Primary metabolic degradation pathways. The O-dealkylation route (Red) is the dominant clearance mechanism.

Experimental Protocols

Protocol A: Forced Degradation Study (Stress Testing)

Purpose: To establish the intrinsic stability of the scaffold before biological testing.

Materials:

-

Test Compound (1 mg/mL in Acetonitrile)

-

1N HCl, 1N NaOH, 3% H₂O₂

-

HPLC-UV/MS system

Workflow:

-

Preparation: Aliquot 100 µL of stock solution into 5 amber vials.

-

Acid Stress: Add 100 µL 1N HCl. Heat at 60°C for 24h.

-

Base Stress: Add 100 µL 1N NaOH. Heat at 60°C for 24h.

-

Oxidative Stress: Add 100 µL 3% H₂O₂. Store at RT for 24h.

-

Thermal Stress: Heat neat solid at 80°C for 24h.

-

Control: Store 100 µL stock at 4°C.

-

Analysis: Neutralize acid/base samples. Dilute with mobile phase. Inject onto HPLC (C18 column, Gradient 5-95% ACN/Water + 0.1% Formic Acid).

-

Calculation: % Degradation =

.

Protocol B: Chemoselective Suzuki-Miyaura Coupling

Purpose: To functionalize the bromide without cleaving the ether or causing debromination.

Key Insight: Use weak bases (K₃PO₄) and anhydrous conditions to prevent hydrolysis of sensitive esters if present elsewhere, though the alkoxy-biphenyl itself is robust.

Step-by-Step:

-

Charge: In a reaction vial, combine 4-alkoxy-4'-bromobiphenyl (1.0 eq), Aryl Boronic Acid (1.2 eq), and

(0.05 eq). -

Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).

-

Base: Add

(2.0 eq). -

Reaction: Seal and heat to 90°C for 4–12 hours. Monitor by LCMS for disappearance of bromide.

-

Workup: Dilute with EtOAc, wash with brine. Dry over

.[1] -

Purification: Silica gel chromatography (Hexanes/EtOAc).

Strategic Optimization Logic

When using this scaffold, researchers often face a trade-off between solubility (long alkoxy chains) and metabolic stability (short chains).

Decision Logic for Scaffold Optimization

The following flowchart guides the modification of the 4-alkoxy-4'-bromobiphenyl unit to improve drug-like properties (DMPK).

Figure 2: Medicinal chemistry decision tree for optimizing alkoxy-biphenyl stability.

References

-

Suzuki-Miyaura Coupling Applications: BenchChem. 4-Bromobiphenyl as a Key Intermediate in Organic Synthesis. Retrieved from .

-

Metabolic Stability Mechanisms: Guengerich, F. P. Cytochrome P450-Mediated Metabolism and CYP Inhibition. National Institutes of Health (NIH). Retrieved from .

-

Photostability Guidelines: European Medicines Agency (EMA). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. Retrieved from .

-

Fluorination Strategies: Obach, R. S., et al. Biosynthesis of Fluorinated Analogs of Drugs... to Improve Metabolic Stability. Drug Metabolism and Disposition.[2][3][4][5] Retrieved from .

-

Chemical Safety Data: National Toxicology Program. 4-Bromobiphenyl Safety Data Sheet. Retrieved from .

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. THE EFFECTS OF TYPE II BINDING ON METABOLIC STABILITY AND BINDING AFFINITY IN CYTOCHROME P450 CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protocol for Conjugating 4-(4-bromobutoxy)-4'-methoxybiphenyl to E3 Ligase Ligands

Introduction & Chemical Strategy

This application note details the synthetic methodology for conjugating 4-(4-bromobutoxy)-4'-methoxybiphenyl (referred to herein as Compound A ) to E3 ubiquitin ligase ligands.

Compound A represents a pre-assembled "Warhead-Linker" motif. The biphenyl moiety serves as a model hydrophobic pharmacophore (typical of nuclear receptor or bromodomain binders), while the bromobutoxy chain acts as an alkylating linker. The terminal alkyl bromide is the electrophilic handle for conjugation.

Retro-Synthetic Analysis

The construction of the final PROTAC (Proteolysis Targeting Chimera) follows a convergent synthesis strategy . We utilize the alkyl bromide of Compound A to perform a nucleophilic substitution (

Key Challenges:

-

Reactivity: Alkyl bromides are moderately reactive. Direct alkylation of sterically hindered or electron-poor nucleophiles (like the aniline of Pomalidomide) requires forcing conditions or catalysis (Finkelstein reaction).

-

Elimination: At high temperatures, basic conditions can promote

elimination of the alkyl bromide, yielding a terminal alkene byproduct. -

Solubility: The lipophilic nature of the biphenyl moiety requires polar aprotic solvents (DMF, DMSO) that can also solubilize the polar E3 ligands.

Workflow Visualization

Figure 1: Convergent synthetic workflow for PROTAC assembly via alkylation.

Pre-requisites & Safety

Materials

-

Electrophile: 4-(4-bromobutoxy)-4'-methoxybiphenyl (Compound A).

-

Nucleophiles (E3 Ligands):

-

For CRBN: Pomalidomide (free amine at C4 position).

-

For VHL: VH032-phenol derivative (e.g., VHL ligand with a phenolic tether).

-

-

Solvents: Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Reagents: N,N-Diisopropylethylamine (DIPEA), Potassium Carbonate (

), Potassium Iodide (KI).

Safety Warning

Alkyl Bromides: Potentially genotoxic alkylating agents. Handle in a fume hood. Pomalidomide/Thalidomide analogs: Known teratogens. Double-gloving and rigorous containment procedures are mandatory.

Protocol A: Conjugation to Cereblon Ligand (Pomalidomide)

This protocol targets the C4-aniline nitrogen of Pomalidomide. Aniline nucleophilicity is relatively low; therefore, we employ Potassium Iodide (KI) to generate a transient, highly reactive alkyl iodide species in situ (Finkelstein exchange).

Experimental Design Table

| Component | Equivalents | Role | Notes |

| Pomalidomide | 1.0 eq | Nucleophile | Limiting reagent to simplify purification. |

| Compound A | 1.2 eq | Electrophile | Slight excess to drive completion. |

| KI (Potassium Iodide) | 0.2 - 0.5 eq | Catalyst | Converts R-Br |

| DIPEA | 2.0 - 3.0 eq | Base | Neutralizes HBr generated. |

| DMF | [0.1 M] | Solvent | Must be anhydrous. |

Step-by-Step Methodology

-

Preparation: In a dry 10 mL microwave vial or round-bottom flask equipped with a magnetic stir bar, dissolve Pomalidomide (1.0 eq) in anhydrous DMF.

-

Note: Pomalidomide has poor solubility. Brief sonication may be required.

-

-

Activation: Add DIPEA (2.5 eq) and KI (0.2 eq). Stir at room temperature for 5 minutes.

-

Addition: Add Compound A (1.2 eq) dissolved in a minimal amount of DMF.

-

Reaction: Heat the reaction mixture to 80°C for 12–18 hours under an inert atmosphere (

or Ar).-

Monitoring: Check via LC-MS every 4 hours. Look for the mass shift corresponding to the loss of HBr.

-

Target Mass:

.

-

-

Workup:

-

Dilute the reaction mixture with EtOAc (10 volumes).

-

Wash with 5% LiCl solution (x3) to remove DMF.

-

Wash with brine (x1), dry over

, and concentrate in vacuo.

-

-

Purification: Purify via Flash Column Chromatography (Silica gel).

-

Eluent: 0-10% MeOH in DCM (Pomalidomide derivatives are polar).

-

Protocol B: Conjugation to VHL Ligand (Phenolic Derivative)

VHL ligands often contain a hydroxyproline core. The conjugation point is typically a functionalized benzyl group containing a phenol. Phenols are better nucleophiles than anilines when deprotonated, allowing for milder conditions using inorganic bases.

Experimental Design Table

| Component | Equivalents | Role | Notes |

| VHL Ligand (Phenol) | 1.0 eq | Nucleophile | Substrate. |

| Compound A | 1.1 eq | Electrophile | Alkyl bromide. |

| 2.0 eq | Base | Deprotonates phenol to phenoxide. | |

| DMF | [0.1 M] | Solvent | Anhydrous. |

Step-by-Step Methodology

-

Deprotonation: In a dry flask, dissolve the VHL Ligand (1.0 eq) in anhydrous DMF. Add

(2.0 eq) or-

Insight: Cesium carbonate is more soluble in organic solvents and often accelerates

reactions (the "Cesium Effect").

-

-

Stirring: Stir at Room Temperature (RT) for 15–30 minutes to ensure formation of the phenoxide anion.

-

Addition: Add Compound A (1.1 eq) in one portion.

-

Reaction: Heat to 50–60°C for 4–8 hours.

-

Note: Phenoxides are highly reactive. Excessive heat (>80°C) may cause side reactions or degradation of the VHL hydroxyproline core.

-

-

Workup:

-

Dilute with water and extract into EtOAc or DCM.

-

Alternative: If the product is very polar, precipitate by adding the reaction mixture dropwise into cold diethyl ether.

-

-

Purification: Reverse-phase Preparative HPLC is recommended due to the polarity of VHL ligands.

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

-

QC & Validation Criteria

To validate the synthesis, the following analytical benchmarks must be met.

1H-NMR Validation

The success of the alkylation is confirmed by the shift of the methylene protons adjacent to the halogen.

| Proton Environment | Chemical Shift ( | Chemical Shift ( | Interpretation |

| ~3.45 ppm (Triplet) | Disappears | Consumption of Compound A. | |

| N/A | ~3.8 - 4.2 ppm (Triplet) | Formation of C-N bond. | |

| N/A | ~4.0 ppm (Triplet) | Formation of Ether bond. |

LC-MS Validation

-

Purity: >95% by UV (254 nm).

-

Identity: Observed Mass

must match theoretical within 0.4 Da. -

Isotope Pattern: The characteristic 1:1 doublet of Bromine (

) in the reactant must be absent in the product.

Mechanism of Action (Chemical)

The reaction proceeds via a bimolecular nucleophilic substitution (

Figure 2: Catalytic cycle of KI-mediated alkylation (Finkelstein-assisted substitution).

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| No Reaction (SM Recovery) | Nucleophile is too weak or steric hindrance. | Increase Temp to 90°C; Switch solvent to NMP; Increase KI to 1.0 eq. |

| Elimination Product (Alkene) | Basicity is too high; Temperature too high. | Switch base to weaker base ( |

| Low Solubility | Biphenyl core is aggregating. | Add 10% THF as co-solvent; Sonicate at 40°C before adding reagents. |

| Poly-alkylation | Pomalidomide aniline is over-reacting. | Ensure Pomalidomide is in excess (1.5 eq) relative to the bromide; Add bromide dropwise. |

References

-

Maniaci, C., et al. (2017). Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation. Nature Communications, 8, 830.

- Context: Establishes protocols for VHL ligand conjug

-

Steinebach, C., et al. (2018). Homo-PROTACs for the Chemical Knockdown of Cereblon. ACS Chemical Biology, 13(9), 2771–2782.

- Context: detailed procedures for alkylating Pomalidomide/Thalidomide deriv

-

Troup, R. I., et al. (2020).[] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1, 273-312.[]

- Context: Review of linker chemistry, including alkylation str

-

Testa, A., et al. (2020).[7] 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase. Journal of the American Chemical Society, 142(11), 5261–5272.

-

Context: Synthesis of VHL ligands and phenolic conjugation handles.[8]

-

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. chempep.com [chempep.com]

- 3. RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction - Google Patents [patents.google.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. uwindsor.ca [uwindsor.ca]

- 7. US4990705A - Preparation of 4-bromobiphenyl - Google Patents [patents.google.com]

- 8. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

optimizing alkylation of 4-hydroxy-4'-methoxybiphenyl with 1,4-dibromobutane

Application Note: High-Fidelity Alkylation of 4-Hydroxy-4'-Methoxybiphenyl with 1,4-Dibromobutane

Executive Summary

The alkylation of 4-hydroxy-4'-methoxybiphenyl (HMBP) with 1,4-dibromobutane is a critical transformation in the synthesis of mesogenic cores for liquid crystals and linker methodologies for PROTACs. The primary challenge in this reaction is controlling selectivity to favor the mono-alkylated product (4-(4-bromobutoxy)-4'-methoxybiphenyl) over the thermodynamically stable bis-alkylated dimer (1,4-bis((4'-methoxy-[1,1'-biphenyl]-4-yl)oxy)butane).

This guide provides a validated protocol to maximize mono-alkylation yields (>85%) while minimizing elimination side-products and dimerization, utilizing a controlled Williamson ether synthesis approach.

Mechanistic Analysis & Reaction Pathways

The reaction proceeds via an SN2 mechanism .[1][2] The phenoxide anion, generated by deprotonation of HMBP, attacks the primary carbon of 1,4-dibromobutane.

Critical Kinetic Competition:

-

Pathway A (Desired): Attack of Phenoxide on Dibromide

Mono-alkylated Bromide. -

Pathway B (Undesired Dimerization): Attack of a second Phenoxide on the Mono-alkylated Bromide

Bis-ether Dimer. -

Pathway C (Elimination): E2 elimination caused by excess base or high heat

Terminal Alkene.

Because the mono-alkylated product contains a leaving group (bromide) and the reaction mixture contains nucleophiles (phenoxide), Pathway B is the dominant competitor. It is suppressed by manipulating the concentration of the electrophile (1,4-dibromobutane).

Figure 1: Reaction Pathways and Competitive Kinetics

Caption: Kinetic competition between desired mono-alkylation (green) and secondary dimerization (red).

Optimization Matrix

To achieve high fidelity, we evaluated base strength, solvent polarity, and stoichiometry.

Table 1: Solvent & Base Effects on Selectivity

Conditions: 1.0 eq HMBP, 3.0 eq 1,4-dibromobutane, 60°C, 12h.

| Entry | Solvent | Base | Catalyst | Conversion (%) | Mono:Dimer Ratio | Notes |

| 1 | Acetone | K₂CO₃ | None | 75% | 92:8 | Slow, highly selective. Standard. |

| 2 | Acetonitrile | K₂CO₃ | None | 95% | 85:15 | Faster, slightly more dimer. |

| 3 | DMF | NaH | None | 100% | 60:40 | Too aggressive; promotes dimerization. |

| 4 | MEK | K₂CO₃ | KI (10%) | 98% | 90:10 | Optimal Balance of rate/selectivity. |

| 5 | Toluene/H₂O | KOH | TBAB | 88% | 80:20 | Green chem (PTC), harder workup. |

Table 2: Stoichiometry Impact (The "Dilution Effect")

Conditions: MEK, K₂CO₃, Reflux.

| Eq. of 1,4-Dibromobutane | Yield (Mono) | Yield (Dimer) | Purification Difficulty |

| 1.1 eq | 45% | 40% | High (Chromatography required) |

| 2.0 eq | 70% | 20% | Moderate |

| 4.0 eq | 91% | <5% | Low (Recrystallization possible) |

Analyst Insight: Using a large excess (4.0 eq) of 1,4-dibromobutane is statistically necessary to ensure the phenoxide always encounters a fresh dibromide molecule rather than a mono-alkylated product. The excess dibromide is easily recovered via distillation or vacuum removal due to its lower boiling point compared to the biphenyl derivatives.

Detailed Protocol: High-Selectivity Mono-Alkylation

Objective: Synthesis of 4-(4-bromobutoxy)-4'-methoxybiphenyl. Scale: 10 mmol (Approx. 2.0 g of HMBP).

Reagents:

-

Substrate: 4-Hydroxy-4'-methoxybiphenyl (2.00 g, 10 mmol).

-

Electrophile: 1,4-Dibromobutane (8.64 g, 4.7 mL, 40 mmol) – 4.0 Equiv.

-

Base: Anhydrous Potassium Carbonate (K₂CO₃) (2.76 g, 20 mmol) – Granular, freshly ground.

-

Catalyst: Potassium Iodide (KI) (0.16 g, 1 mmol) – 10 mol% Finkelstein catalyst.

-

Solvent: Methyl Ethyl Ketone (MEK) or Acetone (50 mL).

Step-by-Step Procedure:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with Nitrogen or Argon.[3]

-

Solvation: Add 4-Hydroxy-4'-methoxybiphenyl (2.00 g) and solvent (MEK, 50 mL). Stir until fully dissolved.

-

Deprotonation: Add K₂CO₃ (2.76 g) and KI (0.16 g). Stir at room temperature for 15 minutes. The mixture may turn slightly yellow as the phenoxide forms.

-

Addition: Add 1,4-dibromobutane (4.7 mL) in a single portion.

-

Note: Slow addition is NOT recommended here. High initial concentration of electrophile favors mono-alkylation.

-

-

Reflux: Heat the mixture to reflux (80°C for MEK, 56°C for Acetone) with vigorous stirring.

-

Time: 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:2). Product R_f ~ 0.5; Starting material R_f ~ 0.2.

-

-

Workup:

-

Cool reaction to room temperature.

-

Filter off inorganic salts (KBr, excess K₂CO₃) using a sintered glass funnel. Wash the solid cake with acetone (2 x 10 mL).

-

Concentrate the filtrate under reduced pressure (Rotovap) to obtain a crude oil/solid mixture.

-

-

Excess Removal:

-

The crude residue contains the product and excess 1,4-dibromobutane.

-

High Vacuum Drying: Place the residue under high vacuum (0.1 mmHg) at 60°C for 2 hours. 1,4-dibromobutane (b.p. 197°C at atm) will sublime/evaporate, leaving the solid crude product.

-

-

Purification:

-

Recrystallize the solid from Ethanol or Methanol .

-

Heat to boil, add solvent until dissolved, cool slowly to 4°C.

-

Filter the white crystalline solid.

-

Yield Expectation: 2.8 – 3.0 g (85-90%). Appearance: White crystalline solid.

Figure 2: Experimental Workflow

Caption: Optimized workflow for isolation of mono-alkylated product.

Troubleshooting & Critical Controls

| Observation | Root Cause | Corrective Action |

| High Dimer Formation | Low electrophile concentration. | Increase 1,4-dibromobutane to 5.0 eq. Do not add dropwise; add all at once. |

| Incomplete Conversion | Base particle size too large. | Use finely ground ("powdered") K₂CO₃. Add 10 mol% KI (Finkelstein condition) to swap Br for I in situ (better leaving group). |

| Yellow/Brown Impurity | Oxidation of phenol.[4] | Ensure inert atmosphere (N₂).[3] Check solvent quality (peroxides in ether/THF). |

| Oily Product (Won't Solidify) | Residual 1,4-dibromobutane. | Triturate the oil with cold hexanes. The product is insoluble in cold hexanes, while dibromide is soluble. |

References

-

Williamson, A. W. (1850).[1][2] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. Link

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis conditions). Link

-

Percec, V., et al. (1991). "Mesomorphic properties of some 4-alkoxy-4'-cyanobiphenyls." Journal of Materials Chemistry, 1(2), 235-241. (Describes alkylation of biphenyls for liquid crystals). Link

-

Patel, A., & Bedekar, A. (2014). "Optimization of mono-alkylation of diols and phenols." Tetrahedron Letters, 55(10), 1765-1769. (General methodology for controlling mono- vs bis-alkylation). Link

-

Santa Cruz Biotechnology. "4-Hydroxy-4'-methoxybiphenyl Product Data." (Physical properties and safety data). Link

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Note: Strategic Solvent Selection for Nucleophilic Substitution of Bromobutoxy Biphenyls

Audience: Researchers, scientists, and drug development professionals involved in medicinal chemistry and process development.

Abstract: The functionalization of biphenyl scaffolds is a cornerstone of modern drug discovery. The bromobutoxy biphenyl moiety, in particular, offers a versatile handle for introducing a wide range of functional groups via nucleophilic substitution. However, the success of these reactions—in terms of yield, purity, and reaction time—is critically dependent on the choice of solvent. This application note provides a comprehensive guide to understanding and optimizing solvent selection for the nucleophilic substitution of bromobutoxy biphenyls, grounded in mechanistic principles and supported by actionable protocols. We will explore the dichotomy between SN1 and SN2 pathways and provide a decision-making framework for rationally selecting a solvent system to achieve the desired synthetic outcome.

The Mechanistic Dichotomy: SN1 vs. SN2 Pathways

At the heart of solvent selection lies the fundamental competition between two distinct mechanistic pathways for nucleophilic substitution: SN1 (Substitution, Nucleophilic, Unimolecular) and SN2 (Substitution, Nucleophilic, Bimolecular). The choice of solvent is one of the most powerful tools a chemist has to favor one pathway over the other.

The substrate , a bromobutoxy biphenyl, is a primary alkyl halide. The bromine atom, the leaving group, is situated at the end of a flexible four-carbon chain, which is in turn connected to a bulky biphenyl system. This structure inherently favors the SN2 pathway due to the high energy of a primary carbocation, which would be required for an SN1 mechanism. However, understanding both pathways is crucial for troubleshooting and for handling analogous secondary systems.

-

The SN2 Pathway: This is a single, concerted step where the incoming nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[1] The reaction rate depends on the concentration of both the substrate and the nucleophile.[2][3] This pathway is characterized by an inversion of stereochemistry at the reaction center.

-

The SN1 Pathway: This is a two-step process. First, the leaving group departs to form a carbocation intermediate. This is the slow, rate-determining step.[4] In the second step, the nucleophile attacks the carbocation. The rate depends only on the substrate concentration.[2][3] This pathway typically leads to a racemic mixture of products if the starting material is chiral.

The solvent influences these pathways by stabilizing or destabilizing the transition states and intermediates involved.

The Role of the Solvent: Protic vs. Aprotic

Polar solvents are essential for nucleophilic substitution reactions as they are required to dissolve the (often ionic) nucleophiles.[2][5] However, polar solvents are broadly divided into two categories—protic and aprotic—which have profoundly different effects on the reaction mechanism.

Polar Protic Solvents: Favoring the SN1 Pathway

Polar protic solvents, such as water, methanol, and ethanol, have hydroxyl (-OH) or amine (-NH) groups and can act as hydrogen bond donors.[6][7][8]

-

Mechanism of Action: These solvents excel at stabilizing charged species. They stabilize the carbocation intermediate in an SN1 reaction through ion-dipole interactions and the leaving group (e.g., Br⁻) through strong hydrogen bonding.[4][6][7] This stabilization lowers the activation energy of the first, rate-determining step, thereby accelerating the SN1 reaction.[9]

-

Effect on Nucleophiles: Conversely, polar protic solvents hinder SN2 reactions. They form a "cage" of hydrogen bonds around the anionic nucleophile, which stabilizes it and lowers its energy.[2][3][10] This "solvation" effect blunts the nucleophile's reactivity, making it less available to attack the substrate in a concerted SN2 fashion.[5][11]

Polar Aprotic Solvents: Championing the SN2 Pathway

Polar aprotic solvents, such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetone, possess significant dipole moments but lack O-H or N-H bonds.[3][8]

-

Mechanism of Action: These solvents are poor hydrogen bond donors. While they can effectively solvate cations (e.g., the Na⁺ counter-ion of a sodium cyanide nucleophile) through dipole-dipole interactions, they leave the anions (the nucleophile) relatively unsolvated, or "naked".[5][9][12]

-

Effect on Nucleophiles: This lack of anion solvation means the nucleophile's energy is high and its reactivity is greatly enhanced, dramatically increasing the rate of SN2 reactions.[13][14][15] For a primary substrate like bromobutoxy biphenyl, using a polar aprotic solvent is the standard and most effective strategy to promote a clean SN2 reaction.

Caption: Solvent effects on nucleophile reactivity.

Data-Driven Solvent Selection

A rational choice of solvent begins with understanding its physical properties. The dielectric constant (ε) is a measure of a solvent's polarity and its ability to separate charges.

| Solvent | Type | Dielectric Constant (ε) at 20°C | Boiling Point (°C) | Primary Use Case |

| Water (H₂O) | Polar Protic | 80.1 | 100 | SN1 / Solvolysis |

| Methanol (MeOH) | Polar Protic | 33.0 | 65 | SN1 / Solvolysis |

| Ethanol (EtOH) | Polar Protic | 24.5 | 78 | SN1 / Solvolysis |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 189 | SN2 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | SN2 |

| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 82 | SN2 |

| Acetone | Polar Aprotic | 20.7 | 56 | SN2 |

| Tetrahydrofuran (THF) | Polar Aprotic (Borderline) | 7.6 | 66 | General Purpose / SN2 |

| Dichloromethane (DCM) | Polar Aprotic (Borderline) | 9.1 | 40 | General Purpose |

| Hexane | Nonpolar | 1.9 | 69 | Not suitable |

Data compiled from various sources.[16][17][18]

Caption: Decision workflow for solvent selection.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Optimized SN2 Nucleophilic Substitution (Example: Azide Installation)

This protocol is designed to maximize the rate and yield for an SN2 reaction, the preferred pathway for a primary halide like bromobutoxy biphenyl.

-

Objective: To synthesize 4-(4-azidobutoxy)-1,1'-biphenyl.

-

Rationale: Sodium azide is a strong nucleophile. DMSO is the solvent of choice as it is highly polar and aprotic, maximizing the nucleophilicity of the azide anion.[15][19]

-

Materials:

-

4-(4-bromobutoxy)-1,1'-biphenyl (1.0 eq)

-

Sodium azide (NaN₃) (1.5 eq)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated aq. NaCl)

-

-

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-(4-bromobutoxy)-1,1'-biphenyl and sodium azide.

-

Under an inert atmosphere (N₂ or Argon), add anhydrous DMSO to achieve a substrate concentration of approximately 0.2 M.

-

Heat the reaction mixture to 60-70 °C with vigorous stirring. The slightly elevated temperature helps overcome the steric hindrance from the biphenyl group.

-

Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours. The product should be less polar than the starting material.

-

Upon completion (disappearance of starting material, typically 4-8 hours), cool the reaction to room temperature.

-

Workup: Pour the reaction mixture into a separatory funnel containing deionized water. The product will be insoluble in water.

-

Extract the aqueous phase three times with ethyl acetate.

-

Combine the organic layers and wash with deionized water, followed by brine to remove residual DMSO and salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure azido product.

-

Protocol 2: Solvent Screening for Reaction Optimization

This protocol provides a systematic method to identify the optimal solvent for a new nucleophile or a challenging substrate.[20][21]

-

Objective: To compare the efficacy of different polar aprotic solvents for the SN2 substitution on bromobutoxy biphenyl.

-

Rationale: While DMSO is often optimal, other solvents like DMF or acetonitrile may offer advantages in terms of workup, boiling point, or side-product profile. This screening provides empirical data for process optimization.

-

Procedure:

-

In parallel, set up three identical reactions in small reaction vials (e.g., 4 mL vials) each with a small stir bar.

-

To each vial, add the bromobutoxy biphenyl substrate (e.g., 50 mg, 1.0 eq) and the chosen nucleophile (e.g., sodium cyanide, 1.5 eq).

-

To the vials, add:

-

Vial 1: Anhydrous DMSO (to 0.2 M)

-

Vial 2: Anhydrous DMF (to 0.2 M)

-

Vial 3: Anhydrous Acetonitrile (to 0.2 M)

-

-

Seal the vials and place them in a heating block set to a consistent temperature (e.g., 70 °C).

-

After a set time (e.g., 2, 4, and 8 hours), take a small, identical aliquot from each reaction mixture.

-

Quench the aliquots in a labeled HPLC vial containing a suitable solvent and an internal standard.

-

Analyze the conversion rate in each reaction by LC-MS or quantitative NMR.

-

Data Analysis: Plot the percentage conversion versus time for each solvent. The solvent that provides the fastest conversion to the desired product with the fewest impurities is the optimal choice for scale-up.

-

Conclusion and Best Practices

For the nucleophilic substitution of bromobutoxy biphenyls, a primary alkyl halide, the SN2 pathway is mechanistically favored. The strategic selection of a polar aprotic solvent is the most critical parameter for ensuring a successful and efficient reaction.

-

Default Choice: Begin with DMSO or DMF for their excellent solvating power and ability to enhance nucleophilicity.

-

Reaction Monitoring: Always monitor reaction progress. The disappearance of the starting material is the primary indicator of completion.

-

Consider Alternatives: For reactions sensitive to high temperatures or where workup is challenging, consider lower-boiling point aprotic solvents like acetonitrile or acetone, but be prepared for longer reaction times.

-

Avoid Protic Solvents: Unless an SN1 pathway is explicitly desired (e.g., for a tertiary analogue), avoid polar protic solvents like ethanol or water, as they will suppress the rate of the desired SN2 reaction.

By grounding solvent selection in a firm understanding of reaction mechanisms, researchers can significantly accelerate the development of synthetic routes for these valuable pharmaceutical building blocks.

References

-

The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Alkyl Halides: Solvent effects in substitution reactions. (2020). YouTube. Retrieved from [Link]

-

NS7. Solvent Effects - aliphatic nucleophilic substitution. (n.d.). College of Saint Benedict and Saint John's University. Retrieved from [Link]

-

Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts. Retrieved from [Link]

-

Factors affecting rate of nucleophilic substitution reactions. (n.d.). Organic Chemistry 1: An open textbook. Retrieved from [Link]

-

Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. (n.d.). Retrieved from [Link]

-

Solvent properties and their influence on reaction rates. (n.d.). True Geometry's Blog. Retrieved from [Link]

-

SN1 vs SN2. (2021). Chemistry LibreTexts. Retrieved from [Link]

-

SN1 vs SN2. (n.d.). KPU Pressbooks. Retrieved from [Link]

-

SN1 - Effect of the Solvent. (n.d.). OpenOChem Learn. Retrieved from [Link]

-

Will the following SN2 reaction proceed more rapidly in DMSO or H₂O? (n.d.). Pearson. Retrieved from [Link]

-

How is DMSO (dimethyl sulfoxide) used as a substitute for water in organic synthesis, particularly in SN1 or SN2 reactions? (2024). Quora. Retrieved from [Link]

-

Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry. Retrieved from [Link]

-

Can someone explain what the DMSO does in this Sn2 rxn. (2024). Reddit. Retrieved from [Link]

-

Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. (2025). ResearchGate. Retrieved from [Link]

-

Polar Protic and Polar Aprotic Solvents. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Solvent Selection for SN1 and SN2 Reactions in Green and Sustainable Chemistry. (2025). ACS Green Chemistry Institute. Retrieved from [Link]

-

Solvent Effects SN2. (2018). YouTube. Retrieved from [Link]

-

How the solvent effect the reaction rate? (2013). ResearchGate. Retrieved from [Link]

-

The effect of solvents on the degradation rate of drugs is generally related to the relative solubility of the reactants and the products in the given solvents. (n.d.). CUTM Courseware. Retrieved from [Link]

-

Factors that Affect Reaction Rates. (2019). Chemistry LibreTexts. Retrieved from [Link]

-

Screening of Suitable Solvents in Organic Synthesis. Strategies for Solvent Selection. (2025). Wiley Online Library. Retrieved from [Link]

-

SN1, SN2, E1, E2: How to Choose the Mechanism. (n.d.). OrgoSolver. Retrieved from [Link]

-

Is the reaction stated below a SN1 or SN2 when ethanol is a solvent? (2021). Chemistry Stack Exchange. Retrieved from [Link]

-

Solvolysis - SN1 Reaction Mechanism - Stereochemistry. (2016). YouTube. Retrieved from [Link]

-

New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. (2022). National Institutes of Health. Retrieved from [Link]

-

Can Ethanol be used to carry out SN1 reaction? (2020). Chemistry Stack Exchange. Retrieved from [Link]

-

Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. (n.d.). MDPI. Retrieved from [Link]

-

Optimizing an Organocatalyzed Process in an Undergraduate Laboratory: A Solvent Screening. (2024). ACS Publications. Retrieved from [Link]

-

Specialized Solid Form Screening Techniques. (n.d.). ACS Publications. Retrieved from [Link]

-

Nucleophilic Aromatic Substitution - The Addition-Elimantion Mechanism. (2020). Chemistry LibreTexts. Retrieved from [Link]

-

Nucleophilic Aromatic Substitution. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Bimolecular Nucleophilic Substitution (SN2). (2023). YouTube. Retrieved from [Link]

-

Nucleophilic Aromatic Substitution (NAS). (2021). YouTube. Retrieved from [Link]

-

Nucleophilic Aromatic Substitution (2) – The Benzyne Mechanism. (2018). Master Organic Chemistry. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]

- 4. SN1 - Effect of the Solvent | OpenOChem Learn [learn.openochem.org]

- 5. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]

- 6. aliphatic nucleophilic substitution [employees.csbsju.edu]

- 7. chem.libretexts.org [chem.libretexts.org]